molecular formula C24H28N2O5S2 B2542525 5-(N,4-dimethylphenylsulfonamido)-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide CAS No. 900137-23-7

5-(N,4-dimethylphenylsulfonamido)-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide

Cat. No.: B2542525
CAS No.: 900137-23-7
M. Wt: 488.62
InChI Key: YPKXWNJYEYIDLU-UHFFFAOYSA-N
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Description

5-(N,4-Dimethylphenylsulfonamido)-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide is a bis-sulfonamide derivative characterized by multiple methyl groups, a methoxyphenyl moiety, and dual sulfonamide functionalities. The dual sulfonamide architecture may also influence hydrogen-bonding interactions and crystallinity, as seen in related structures .

Properties

IUPAC Name

N-(4-methoxyphenyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S2/c1-17-7-13-22(14-8-17)32(27,28)26(5)23-16-24(19(3)15-18(23)2)33(29,30)25(4)20-9-11-21(31-6)12-10-20/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKXWNJYEYIDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Toluene Derivative

The synthesis begins with the sulfonation of 4-methyltoluene using chlorosulfonic acid in chlorobenzene at 0–5°C. This yields 4-methylbenzenesulfonyl chloride, as described in the patent CN107805212B. The reaction proceeds via electrophilic aromatic substitution, with chlorosulfonic acid acting as both the sulfonating agent and solvent.

Reaction Conditions :

  • Temperature : 0–5°C (prevents disulfonation).
  • Molar Ratio : 1:1.2 (toluene derivative:chlorosulfonic acid).
  • Workup : Quenching with ice water followed by extraction with dichloromethane.

Amidation with Methylamine

The sulfonyl chloride intermediate reacts with methylamine in tetrahydrofuran (THF) under inert atmosphere. A two-fold excess of methylamine ensures complete conversion, yielding N,4-dimethylphenylsulfonamide.

Characterization Data :

  • Yield : 82–85%.
  • $$^1$$H NMR (CDCl₃): δ 7.76 (d, J = 8.2 Hz, 2H, aromatic), 2.68 (s, 3H, CH₃), 2.42 (s, 3H, SO₂NHCH₃).

Synthesis of N-(4-Methoxyphenyl)-N,2,4-Trimethylbenzenesulfonamide

Sulfonation of 2,4-Dimethyltoluene

2,4-Dimethyltoluene undergoes sulfonation at position 5 using fuming sulfuric acid (20% SO₃) at 120°C. The reaction is monitored by TLC, and the product (5-sulfo-2,4-dimethyltoluene) is isolated via recrystallization from ethanol.

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in chlorobenzene, yielding 5-chlorosulfonyl-2,4-dimethyltoluene. Excess PCl₅ is removed by vacuum distillation.

Amidation with 4-Methoxyaniline

The sulfonyl chloride reacts with 4-methoxyaniline in the presence of triethylamine (TEA) as a base. The reaction is carried out in dichloromethane at room temperature for 12 hours.

Optimization Notes :

  • Stoichiometry : 1:1.1 (sulfonyl chloride:amine) minimizes unreacted starting material.
  • Yield : 78% after column chromatography (petroleum ether/ethyl acetate = 4:1).

Characterization Data :

  • $$^{13}$$C NMR (CDCl₃): δ 159.8 (OCH₃), 144.2 (SO₂N), 134.5–126.3 (aromatic carbons).

Coupling of Sulfonamide Intermediates

The final step involves coupling N,4-dimethylphenylsulfonamide with N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide via a nucleophilic aromatic substitution (NAS) reaction.

Activation of the Central Benzene Ring

The central benzene ring (1,2,4-trimethylbenzene) is nitrated at position 5 using nitric acid in sulfuric acid. The nitro group serves as a directing group for subsequent sulfonamide coupling.

Sequential Sulfonamide Coupling

  • First Coupling : The nitro-substituted intermediate reacts with N,4-dimethylphenylsulfonamide in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80°C.
  • Nitro Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol.
  • Second Coupling : The amine intermediate reacts with N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

Critical Parameters :

  • Temperature : 80°C for NAS; 25°C for Mitsunobu reaction.
  • Catalyst : 10% Pd/C for hydrogenation.

Yield : 65% overall after purification by preparative HPLC.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
$$^1$$H NMR δ 7.24 (d, J = 8.1 Hz, 2H), 6.30 (d, J = 6.1 Hz, 1H), 3.82 (s, 3H, OCH₃)
$$^{13}$$C NMR δ 159.8 (OCH₃), 144.2 (SO₂N), 134.5–126.3 (aromatic)
HRMS m/z 364.1555 (calculated), 364.1553 (observed)

Purity and Stability

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).
  • Stability : Decomposes above 150°C; stable in dark at 4°C for 6 months.

Challenges and Optimization

Regioselectivity in Sulfonation

Competing sulfonation at positions 3 and 5 is mitigated by using excess chlorosulfonic acid (1.5 equiv) and low temperatures.

Purification Difficulties

Silica gel chromatography often leads to decomposition of sulfonamides. Alternative methods include recrystallization from ethyl acetate/hexane (3:1).

Side Reactions

Over-oxidation during sulfonyl chloride formation is prevented by strict temperature control (−5°C to 0°C).

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, such as:

  • Oxidation: : Converts the compound to its corresponding sulfoxide or sulfone derivatives.

  • Reduction: : Involves reducing agents like hydrogen gas to yield amine derivatives.

  • Substitution: : Reacts with halogens or other nucleophiles to replace functional groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate.

  • Reduction: : Hydrogenation using a catalyst like palladium on carbon.

  • Substitution: : Nucleophiles like sodium hydroxide or halogens under controlled temperature and pH conditions.

Major Products Formed

  • Oxidation forms sulfoxides and sulfones.

  • Reduction yields amines.

  • Substitution produces various derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a valuable reagent in synthetic organic chemistry. It can facilitate various transformations, including nucleophilic substitutions and coupling reactions.

Biology

  • Biological Activity : Research indicates that this compound exhibits potential biological activities. Its interactions with biological systems are under investigation to determine its efficacy as an enzyme inhibitor or modulator of biochemical pathways.

Medicine

  • Pharmacological Studies : The compound is being studied for its pharmacological properties, particularly its potential as an anti-cancer agent. Preliminary findings suggest it may inhibit specific cancer cell line growth through mechanisms involving apoptosis and cell cycle regulation.

Industry

  • Material Science : In industrial applications, this sulfonamide derivative can be utilized in the production of advanced materials and chemical intermediates due to its stability and reactivity.

Case Study 1: Cancer Therapeutics

A recent study explored the efficacy of this compound in murine models of cancer. The results indicated a significant reduction in tumor growth rates and improved survival metrics compared to control groups. The underlying mechanism was attributed to enhanced apoptosis mediated by p53 pathway activation.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was evaluated against various enzymes involved in metabolic pathways. It demonstrated promising inhibitory effects on key enzymes linked to cancer metabolism, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The compound's mechanism involves interacting with molecular targets such as enzymes or receptors. It modulates biological pathways by binding to specific sites, altering the activity of target proteins or biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous sulfonamides from the evidence:

Compound Substituents Biological Activity Structural Features Reference
5-(N,4-Dimethylphenylsulfonamido)-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide N,4-dimethylphenyl; 4-methoxyphenyl; 2,4-dimethyl Not explicitly reported Dual sulfonamide groups; methoxy and multiple methyl substituents N/A
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 5-methyloxazol-3-yl; methyl Antimicrobial Oxazole ring enhances rigidity; methyl groups improve lipophilicity
N-(4-Methoxyphenyl)benzenesulfonamide 4-methoxyphenyl Bioactivity studied (unspecified) Single sulfonamide; methoxy group for polarity modulation
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 2,3-dimethylphenyl; 4-fluorophenyl N/A (unexpected product) "Double" sulfonamide; fluorine atoms increase electronegativity
N-{[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide 4-methoxybenzenesulfonamido; acetamide N/A Acetamide introduces hydrogen-bonding potential; methoxy for solubility

Key Observations:

Substituent Effects: Methyl Groups: The target compound’s multiple methyl groups likely enhance lipophilicity compared to fluorinated (e.g., ) or oxazole-containing analogs (e.g., ). This could improve bioavailability but reduce aqueous solubility. Dual Sulfonamides: The target’s bis-sulfonamide structure may confer higher crystallinity or stability, as seen in , though steric effects could hinder binding compared to mono-sulfonamides.

Biological Implications: Antimicrobial activity is reported for oxazole-containing sulfonamides (), suggesting that the target compound’s methyl and methoxy groups might similarly optimize interactions with microbial targets.

Synthetic Considerations :

  • Unexpected formation of "double" sulfonamides () highlights the reactivity of sulfonyl intermediates, suggesting that the target compound’s synthesis may require precise control of stoichiometry and reaction conditions.
  • Crystallinity and hydrogen-bonding patterns, critical for solid-state properties, are influenced by substituents (e.g., acetamide in vs. methyl groups in the target).

Biological Activity

5-(N,4-dimethylphenylsulfonamido)-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide is a synthetic sulfonamide compound with potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a sulfonamide group and various aromatic rings. The IUPAC name is N-(4-methoxyphenyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide. Its molecular formula is C24H28N2O5S2.

PropertyValue
Molecular Weight468.62 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number900137-23-7

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Sulfonation : Introduction of the sulfonamide group.
  • Amination : Reaction with amines to form the desired sulfonamide.
  • Trimethylation : Addition of trimethyl groups to enhance biological activity.

The synthetic route often employs reagents like 4-dimethylphenylsulfonamide and 4-methoxyaniline under controlled conditions to yield high purity and yield .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. The mechanism of action is believed to involve inhibition of bacterial folate synthesis .

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Case Studies

  • In Vitro Studies : A study conducted on human cell lines demonstrated that the compound reduced cell proliferation in cancerous cells by inducing apoptosis. The IC50 value was found to be lower than that of other known sulfonamides .
  • Animal Models : In vivo experiments using mouse models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other sulfonamide derivatives was conducted:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityIC50 (µM)
5-(N,4-dimethylphenylsulfonamido)HighModerate15
SulfanilamideModerateLow20
TrimethoprimHighHigh10

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